2,5-Diethyl-1-propylpyrrole
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Overview
Description
2,5-Diethyl-1-propylpyrrole is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The molecular formula of this compound is C11H19N, and it has a molecular weight of 165.28 g/mol . This compound is characterized by the presence of two ethyl groups at positions 2 and 5 and a propyl group at position 1 on the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethyl-1-propylpyrrole can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. For this compound, the starting materials would include 2,5-dimethoxytetrahydrofuran and propylamine. The reaction is typically carried out in the presence of a catalytic amount of iron (III) chloride under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diethyl-1-propylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are employed under various conditions.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Dihydropyrrole derivatives.
Substitution: N-substituted pyrroles and C-substituted pyrroles.
Scientific Research Applications
2,5-Diethyl-1-propylpyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological processes involving pyrrole derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Diethyl-1-propylpyrrole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with cellular receptors to exert its therapeutic effects .
Comparison with Similar Compounds
2,5-Dimethylpyrrole: Similar structure but with methyl groups instead of ethyl and propyl groups.
1-Propyl-2,5-dimethylpyrrole: Similar structure with different alkyl group substitutions.
2,5-Diethylpyrrole: Lacks the propyl group at position 1.
Uniqueness: 2,5-Diethyl-1-propylpyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2,5-diethyl-1-propylpyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-4-9-12-10(5-2)7-8-11(12)6-3/h7-8H,4-6,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYDIZXQEDUZDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=C1CC)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704450 |
Source
|
Record name | 2,5-Diethyl-1-propyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123147-20-6 |
Source
|
Record name | 2,5-Diethyl-1-propyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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